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Introduction

Parp1-IN-36, also known as NMS-P293 and NMS-03305293, is a potent and highly selective
inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This isoindolinone derivative
demonstrates significant potential in cancer research and therapy, particularly for tumors with
deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2
mutations.[3] A key feature of Parp1-IN-36 is its non-trapping mechanism of action, which
differentiates it from many other PARP inhibitors and may contribute to a better tolerability
profile, especially in combination with chemotherapy.[1][4][5] Furthermore, its ability to
penetrate the blood-brain barrier opens avenues for its investigation in primary brain tumors
and brain metastases.[1][2]

These application notes provide an overview of Parp1-IN-36, including its ordering information,
biochemical and cellular activities, and detailed protocols for its use in key in vitro and in vivo
experiments.

Ordering Information

Parp1-IN-36 can be sourced from various chemical suppliers specializing in research
compounds. Below is a summary of the key identifying information for ordering:
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Parameter Information

Product Name Parpl-IN-36

Synonyms NMS-P293, NMS-03305293
CAS Number 1606996-12-6

Molecular Formula C20H27N302

Molecular Weight 341.45 g/mol

Typical Supplier MedChemExpress

Catalog Number HY-169575

Note: This information is for research purposes only. Parp1-IN-36 is not for human or
veterinary use.

Physicochemical Properties and Storage

e Appearance: Crystalline solid
e Solubility: Soluble in DMSO.

o Storage: Store as a powder at -20°C for long-term storage. In solvent, store at -80°C. Avoid
repeated freeze-thaw cycles.

Mechanism of Action

Parp1-IN-36 is a highly selective inhibitor of the PARP1 enzyme.[3] PARP1 plays a critical role
in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER)
pathway. By inhibiting PARP1, SSBs are not efficiently repaired and can be converted into
more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient
homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot
be accurately repaired, leading to genomic instability and ultimately cell death. This concept is
known as synthetic lethality.

A distinguishing feature of Parp1-IN-36 is its non-trapping nature.[1][4][5] Unlike "trapping"
PARP inhibitors that lock the PARP1 enzyme onto DNA at the site of damage, Parp1-IN-36
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inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex.[1] This may
reduce the toxicity associated with PARP trapping and potentially improve the therapeutic
index, particularly when used in combination with DNA-damaging agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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